molecular formula C18H11FN2O4 B2572878 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one CAS No. 892755-51-0

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one

Cat. No.: B2572878
CAS No.: 892755-51-0
M. Wt: 338.294
InChI Key: NACFWCOVADKVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a fluorophenyl group, an oxadiazole ring, and a chromenone moiety

Preparation Methods

The synthesis of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and fluorophenyl-containing molecules. For example:

    1-(2-fluorophenyl)-3-(4-methyl-2-pyridin-2-ylamino-thiazol-5-yl)-propenone: Known for its anticancer properties.

    4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine: Exhibits potent antibacterial activity. Compared to these compounds, 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one stands out due to its unique combination of structural features, which may confer distinct biological activities and applications.

Properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O4/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)17-20-16(21-25-17)12-4-2-3-5-14(12)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACFWCOVADKVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.